E104

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23N5 |

|---|---|

Molecular Weight |

345.4 g/mol |

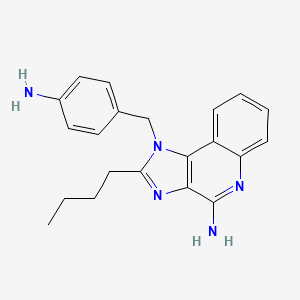

IUPAC Name |

1-[(4-aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine |

InChI |

InChI=1S/C21H23N5/c1-2-3-8-18-25-19-20(16-6-4-5-7-17(16)24-21(19)23)26(18)13-14-9-11-15(22)12-10-14/h4-7,9-12H,2-3,8,13,22H2,1H3,(H2,23,24) |

InChI Key |

XURWVKISYBUGHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)N)C4=CC=CC=C4N=C2N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of E104 Food Dye (Quinoline Yellow WS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the food dye E104, commonly known as Quinoline Yellow WS. It covers the core chemical reactions, experimental protocols derived from scientific literature and patents, and quantitative data to support process understanding and development.

Introduction

Quinoline Yellow WS (Water Soluble), designated as this compound in Europe, is a synthetic greenish-yellow food colorant.[1] It belongs to the quinophthalone class of dyes. The final commercial product is not a single chemical entity but rather a mixture of sodium salts of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)-1,3-indandione.[1][2] Its water solubility, conferred by the sulfonate groups, distinguishes it from its oil-soluble precursor, Quinoline Yellow SS (Spirit Soluble).[1][3] This guide focuses on the two primary stages of its synthesis: the creation of the quinophthalone core followed by its sulfonation.

Overall Synthesis Pathway

The manufacturing process for Quinoline Yellow WS is a two-step synthesis:

-

Condensation Reaction: The synthesis begins with the formation of the water-insoluble intermediate, 2-(2-quinolyl)-1,3-indandione (Quinoline Yellow SS). This is achieved through the condensation of quinaldine (2-methylquinoline) and phthalic anhydride.[3][4]

-

Sulfonation: The quinophthalone intermediate is then sulfonated to introduce sulfonic acid (-SO₃H) groups. This step renders the dye water-soluble.[4] The resulting mixture is neutralized to form the sodium salts that comprise the final this compound product.

The logical workflow for the synthesis is illustrated in the diagram below.

Caption: Synthesis pathway of this compound from reactants to the final product.

Experimental Protocols

Step 1: Synthesis of 2-(2-quinolyl)-1,3-indandione (Quinophthalone)

This step involves a condensation reaction between quinaldine and phthalic anhydride. The reaction is typically carried out at high temperatures, either as a solvent-free fusion or in a high-boiling point solvent.[3][4]

Methodology:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge quinaldine and a molar excess of phthalic anhydride. The excess phthalic anhydride can also serve as the reaction solvent.[5] Alternatively, a high-boiling inert solvent such as dichlorobenzene can be used.

-

Heating and Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 185°C and 225°C.[4][5] The progress of the reaction can be monitored by observing the distillation of water formed during the condensation.

-

Reaction Time: The reaction is continued for several hours until the formation of water ceases, indicating the completion of the condensation.

-

Isolation and Purification of Intermediate:

-

Cool the reaction mixture.

-

If excess phthalic anhydride is used as a solvent, it can be removed via vacuum sublimation or by dissolving the crude product in a suitable solvent (e.g., boiling alcohol) and filtering the solution to remove insoluble materials. The product crystallizes upon cooling.

-

The solid product is filtered, washed with a solvent like methanol to remove unreacted starting materials and by-products, and then dried.

-

Step 2: Sulfonation of Quinophthalone

This step converts the water-insoluble quinophthalone into the water-soluble Quinoline Yellow WS.

Methodology:

-

Reactant Charging: In a glass-lined reactor suitable for handling strong acids, charge fuming sulfuric acid (oleum).

-

Sulfonation Reaction: Cool the oleum to between 0°C and 5°C. Slowly add the dried quinophthalone powder from Step 1 to the cooled oleum with continuous stirring, ensuring the temperature is maintained within the specified range to control the reaction.

-

Reaction Time: Stir the mixture for a period of 30 minutes to 2 hours at low temperature.

-

Quenching and Precipitation: Pour the reaction mixture onto crushed ice or into a cold brine solution.[6] This step quenches the reaction and causes the sulfonated product to precipitate.

-

Neutralization and Isolation:

-

Adjust the pH of the slurry to 7.5-8.0 using a sodium hydroxide solution.[6] This converts the sulfonic acids to their sodium salts.

-

The product can be "salted out" by adding sodium chloride, which reduces its solubility and promotes precipitation.[6]

-

The precipitated dye is collected by filtration.

-

-

Purification: The crude product is often contaminated with inorganic salts (NaCl, Na₂SO₄) and sulfonated by-products.[6] Purification can be achieved through techniques like recrystallization or more advanced methods described in patent literature, such as forming and then regenerating water-insoluble organic amine salts to remove impurities.[6]

Quantitative Data Summary

The following tables summarize quantitative data extracted from various synthesis procedures described in patent literature. These values represent examples and may be optimized depending on the scale and specific process parameters.

Table 1: Example Reactant Quantities for Quinophthalone Synthesis

| Reactant/Solvent | Moles (approx.) | Mass/Volume | Role | Reference |

| Quinaldine | 0.21 mol | 30 g | Reactant | RU2147311C1 |

| Phthalic Anhydride | 0.27 mol | 40 g | Reactant | RU2147311C1 |

| Zinc Chloride | - | 7 g | Catalyst | RU2147311C1 |

Table 2: Typical Reaction Conditions

| Parameter | Step 1: Condensation | Step 2: Sulfonation | Reference |

| Temperature | 185°C - 225°C | 0°C - 5°C | [4][5] |

| Reaction Time | 4 - 16 hours | 0.5 - 2 hours | [7] |

| Solvent | Excess Phthalic Anhydride or Dichlorobenzene | Fuming Sulfuric Acid (Oleum) | [5] |

| Pressure | Atmospheric | Atmospheric | - |

| Yield | >70% (for intermediate) | Variable (depends on purity) | [7] |

Table 3: Composition of Final this compound Product

| Component | Specification | Primary Form | Reference |

| Total Colouring Matters | Not less than 70% | Sodium Salts | [8] |

| Sulfonation Degree | Mixture of mono-, di-, and trisulfonates | Disulfonates are principal | [1][2] |

| Water Insoluble Matter | Not more than 0.2% | - | [8] |

| Unsulfonated Precursor | Not more than 4 mg/kg | Quinophthalone | [8] |

Disclaimer: This document is intended for informational and research purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

- 1. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]

- 4. Quinoline Yellow | 8003-22-3 | Benchchem [benchchem.com]

- 5. US5468862A - Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent - Google Patents [patents.google.com]

- 6. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. fao.org [fao.org]

Unraveling the Biological Impact of E104 (Quinoline Yellow): A Technical Guide to its Genotoxic Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the biological mechanism of action of the synthetic food colorant E104, also known as Quinoline Yellow WS. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular interactions of this compound. While not a therapeutic agent with a targeted mechanism of action, research indicates that Quinoline Yellow exerts significant biological effects, primarily related to genotoxicity. This guide summarizes the current understanding of its genotoxic pathways, presents key quantitative data, details common experimental protocols, and provides visual representations of the relevant cellular processes and experimental designs.

Core Mechanism of Action: Genotoxicity and Modulation of DNA Repair Pathways

The primary mechanism of action of Quinoline Yellow in biological systems is characterized by its genotoxic effects. In vitro studies have demonstrated its capacity to induce DNA damage and modulate the expression of genes critical to genomic integrity.

1.1 Induction of DNA Damage: Quinoline Yellow has been shown to cause DNA damage in various cell types, including human liver-derived HepG2 cells and human lymphocytes.[1][2] This damage manifests as both DNA fragmentation and chromosomal instability. The genotoxic effects are described as dose-dependent and include both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[1]

1.2 Modulation of Gene Expression: A key aspect of Quinoline Yellow's mechanism involves the significant alteration of gene expression profiles related to DNA repair and cell cycle control. In HepG2 cells, exposure to Quinoline Yellow (20 mg/L) resulted in the upregulation of 20 genes involved in critical DNA damage response pathways.[3] This suggests that the cell actively tries to counteract the DNA damage induced by the compound. The modulated pathways include:

-

ATR/ATM Signaling: Key regulators of the DNA damage response. Upregulated genes include ATR, RBBP8, RAD1, CHEK1, CHEK2, and TOPB1.[3]

-

Nucleotide Excision Repair (NER): Upregulated genes include ERCC1 and XPA.[3]

-

Base Excision Repair (BER): Upregulated genes include FEN1 and MBD4.[3]

-

Mismatch Repair (MMR): Upregulated genes include MLH1, MSH3, and TP73.[3]

-

Double-Strand Break Repair: The upregulated gene includes BLM.[3]

-

Apoptosis: The pro-apoptotic gene BAX was also upregulated, indicating that the induced damage may be severe enough to trigger programmed cell death.[3]

Other Reported Biological Effects

Beyond its primary genotoxic mechanism, Quinoline Yellow is also associated with hypersensitivity reactions. Reports have linked its consumption to allergic reactions such as urticaria (hives), rhinitis, and contact eczema in sensitive individuals.[4][5][6] It is also noted that the European Food Safety Authority (EFSA) lowered the acceptable daily intake (ADI) for Quinoline Yellow based on toxicological data.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies investigating the genotoxic effects of Quinoline Yellow.

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| HepG2 | Comet Assay | 0.5 - 20 µg/mL | Dose-dependent increase in DNA damage. | [1] |

| HepG2 | CBMN-Cyt Assay | 0.5 - 20 µg/mL | Increased frequency of chromosomal loss and breakage. | [1] |

| Human Lymphocytes | Comet Assay | Not Specified | Genotoxic effects observed. | [2] |

| Human Lymphocytes | Micronucleus Assay | Not Specified | Genotoxic effects observed. | [2] |

Table 1: Summary of In Vitro Genotoxicity Studies on Quinoline Yellow.

| Cell Line | Assay | Concentration | Affected Pathway | Significantly Upregulated Genes | Reference |

| HepG2 | RT² Profiler PCR Array | 20 mg/L | ATR/ATM Signaling, DNA Repair, Apoptosis | ATR, RBBP8, RAD1, CHEK1, CHEK2, TOPB1, ERCC1, XPA, FEN1, MBD4, MLH1, MSH3, TP73, BLM, BRIP1, FANCA, GADD45A, REV1, BAX, PPP1R15A | [3] |

Table 2: Gene Expression Modulation by Quinoline Yellow in HepG2 Cells.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed genotoxic mechanism of Quinoline Yellow and a typical experimental workflow for its assessment.

Caption: Proposed genotoxic mechanism of Quinoline Yellow (this compound).

Caption: Experimental workflow for in vitro genotoxicity testing.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the assessment of Quinoline Yellow's genotoxicity.

5.1 Comet Assay (Single Cell Gel Electrophoresis) This assay is used to detect DNA strand breaks in individual cells.

-

Cell Culture and Treatment: HepG2 cells are cultured in appropriate media. Cells are seeded and allowed to attach overnight. They are then treated with various concentrations of Quinoline Yellow (e.g., 0.5-20 µg/mL) for a defined period (e.g., 4 or 24 hours). A negative (vehicle) and positive (e.g., hydrogen peroxide) control are included.[8][9]

-

Cell Harvesting and Embedding: After treatment, cells are washed with PBS and trypsinized to create a single-cell suspension. Approximately 2 x 104 cells are mixed with low melting point agarose at 37°C.[10] This mixture is then pipetted onto a pre-coated microscope slide and covered with a coverslip to create a thin gel layer. The slide is cooled to solidify the agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.[10]

-

Alkaline Unwinding and Electrophoresis: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (e.g., pH > 13) to unwind the DNA. Electrophoresis is then conducted at a low voltage (e.g., 25V) for a set time (e.g., 20-30 minutes).[11]

-

Neutralization and Staining: Slides are washed with a neutralization buffer. The DNA is then stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Slides are examined using a fluorescence microscope. The DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head." Image analysis software is used to calculate parameters like "% Tail DNA."

5.2 Cytokinesis-Block Micronucleus (CBMN) Cytome Assay This assay measures chromosome breakage and loss by scoring micronuclei specifically in cells that have completed one nuclear division.[12]

-

Cell Culture and Treatment: As with the Comet assay, cells (e.g., HepG2 or lymphocytes) are cultured and treated with Quinoline Yellow and appropriate controls.

-

Cytokinesis Block: After an initial exposure period, Cytochalasin B is added to the culture medium. This agent inhibits actin polymerization, thereby preventing cytokinesis (cell division) without stopping nuclear division. The cells are incubated for a duration equivalent to one cell cycle.[13]

-

Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment, and then fixed. The cell suspension is dropped onto clean microscope slides and allowed to air dry.

-

Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

-

Scoring: Using a light or fluorescence microscope, binucleated cells are identified. The number of micronuclei (small, separate nuclei) within at least 1000 binucleated cells is counted. Other markers of chromosomal instability, such as nucleoplasmic bridges and nuclear buds, can also be scored.[14]

5.3 RT² Profiler PCR Array for Gene Expression Analysis This method allows for the simultaneous analysis of a panel of genes related to a specific pathway.[15]

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with Quinoline Yellow (e.g., 20 mg/L) and controls.[3]

-

RNA Isolation: After treatment, total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a first-strand synthesis kit.[15]

-

Real-Time PCR: The cDNA is mixed with an appropriate SYBR Green-based qPCR master mix. This mixture is then aliquoted into a 96- or 384-well RT² Profiler PCR Array plate. Each well contains pre-dispensed primers for a specific gene in the DNA repair pathway, plus housekeeping genes and other controls.[16]

-

Data Analysis: The plate is run in a real-time PCR instrument. The expression level of each gene is determined based on its threshold cycle (Ct) value. The data is normalized to the housekeeping genes, and the fold change in gene expression between the treated and control samples is calculated.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. The evaluation of the genotoxicity of two commonly used food colors: Quinoline Yellow (E 104) and Brilliant Black BN (E 151) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Quinoline yellow - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]

- 5. infocons.org [infocons.org]

- 6. This compound – Quinoline yellow | proE.info [proe.info]

- 7. Re-evaluation of Quinoline Yellow (E 104) as a food additive | EFSA [efsa.europa.eu]

- 8. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 9. researchgate.net [researchgate.net]

- 10. neb.com [neb.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytokinesis-block micronucleus cytome assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytokinesis-block micronucleus assay evolves into a "cytome" assay of chromosomal instability, mitotic dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. RT2 Profiler PCR Arrays [qiagen.com]

An In-Depth Toxicological Profile of Quinoline Yellow WS

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Quinoline Yellow WS (E104), a synthetic food colorant, is a water-soluble mixture of sodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione. It imparts a greenish-yellow color and is used in various food products, pharmaceuticals, and cosmetics in several countries.[1] Despite its widespread use, its toxicological profile has been a subject of scientific scrutiny, leading to varying regulatory statuses globally. This technical guide provides a comprehensive overview of the toxicological data on Quinoline Yellow WS, focusing on key endpoints relevant to researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies on the ADME of Quinoline Yellow have been conducted primarily on its spirit-soluble form, Solvent Yellow 33. In animal models, particularly rats, Quinoline Yellow is absorbed from the gastrointestinal and respiratory tracts.[2] Following absorption, it is distributed to various body tissues. The primary route of metabolism is through the liver, and the parent compound and its metabolites are predominantly excreted in the feces, with a smaller portion eliminated in the urine.[2] Clearance from major organs is reported to be rapid with minimal accumulation.[2]

Toxicological Endpoints

Acute Toxicity

Quinoline Yellow WS exhibits low acute oral toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | >5000 mg/kg bw | [2] |

| LD₅₀ | Dog | Oral | >1000 mg/kg bw | [2] |

Sub-chronic and Chronic Toxicity

Repeated dose studies have been conducted to evaluate the long-term effects of Quinoline Yellow WS. The European Food Safety Authority (EFSA) re-evaluated the safety of Quinoline Yellow in 2009 and established an Acceptable Daily Intake (ADI) of 0.5 mg/kg bw/day.[1] This was based on a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg bw/day from a chronic toxicity and carcinogenicity study in rats, with an uncertainty factor of 100 applied.[1]

| Endpoint | Study Duration | Species | NOAEL | LOAEL | Key Findings | Reference |

| Chronic Toxicity | 2 years | Rat | 50 mg/kg bw/day | - | Basis for EFSA's ADI of 0.5 mg/kg bw/day | [1] |

| Sub-chronic Toxicity | 13 weeks | Mouse (male) | 83 mg/kg bw/day | - | - | [2] |

| Sub-chronic Toxicity | 13 weeks | Mouse (female) | - | 8333 mg/kg bw/day | - | [2] |

| Sub-chronic Toxicity | 13 weeks | Rat | - | 8333 mg/kg bw/day | - | [2] |

Genotoxicity

The genotoxicity of Quinoline Yellow WS is a subject of ongoing scientific discussion, with conflicting results reported in the literature. While some regulatory bodies have concluded that it is not genotoxic,[1] several studies have indicated potential genotoxic effects in vitro.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | [3] |

| Micronucleus Assay | Human peripheral lymphocytes | Without | Positive | [3] |

| Comet Assay | Human peripheral lymphocytes | Without | Positive | [3] |

| Mouse Lymphoma Assay | L5178Y cells | With and without | Negative | [3] |

| In vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative | [3] |

Carcinogenicity

Long-term carcinogenicity studies in animals have generally not found evidence of carcinogenic potential for Quinoline Yellow WS.[1] However, a National Toxicology Program (NTP) study on D&C Yellow No. 11 (the spirit-soluble form) found some evidence of carcinogenic activity in male and female rats based on increased incidences of certain neoplasms.[4]

| Species | Study Type | Findings | Reference |

| Rat | Long-term | No evidence of carcinogenicity for Quinoline Yellow WS. | [1] |

| Rat | 2-year feed study (D&C Yellow No. 11) | Some evidence of carcinogenic activity (hepatocellular and renal tubule neoplasms). | [4] |

Reproductive and Developmental Toxicity

The available data do not indicate adverse effects of Quinoline Yellow WS on reproduction or development.[1] However, a recent in silico and in vivo study using a zebrafish model suggested potential for developmental toxicity and teratogenicity at high concentrations.[5] The study reported a median lethal concentration (LC50) of 0.64 mg/mL and observed developmental abnormalities such as pericardial edema and yolk sac necrosis at concentrations of 0.5 mg/mL and above.[5]

| Endpoint | Species | NOAEL | Key Findings | Reference |

| Reproductive Toxicity | Rat | - | No evidence of adverse effects on reproduction. | [1] |

| Developmental Toxicity | Zebrafish | - | LC50 of 0.64 mg/mL; teratogenic effects at ≥0.5 mg/mL. | [5] |

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study findings. Below are summaries of typical protocols used to evaluate the safety of food additives like Quinoline Yellow WS.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated lymphocytes).

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution (typically containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the fragmented DNA to migrate from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length and the percentage of DNA in the tail.

Micronucleus Assay

The micronucleus assay detects chromosome damage or loss by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

-

Cell Culture and Treatment: Proliferating cells are exposed to the test substance with and without metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

-

Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

-

Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) is scored under a microscope.

Chronic Toxicity/Carcinogenicity Bioassay (NTP Protocol)

Long-term studies are conducted to assess the potential for a substance to cause chronic toxicity and cancer.

-

Animal Model: Typically, two rodent species (e.g., F344/N rats and B6C3F1 mice) of both sexes are used.

-

Dose Selection: Dose levels are determined based on shorter-term toxicity studies.

-

Administration: The test substance is administered to the animals, usually in their feed, for a significant portion of their lifespan (e.g., 2 years). Control groups receive the vehicle (feed without the test substance).

-

In-life Observations: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and food consumption.

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. Tissues and organs are examined macroscopically and microscopically for non-neoplastic and neoplastic lesions.

-

Statistical Analysis: The incidence of tumors and other lesions in the treated groups is compared to the control group to determine if there is a statistically significant increase.

Visualizations

Experimental Workflow for In Vitro Genotoxicity Testing

Caption: A generalized workflow for in vitro genotoxicity assessment of Quinoline Yellow WS.

Cellular Response to Quinoline Yellow WS-Induced Stress

Caption: Postulated cellular response pathways to Quinoline Yellow WS-induced stress.

Signaling Pathways

Direct evidence specifically detailing the signaling pathways modulated by Quinoline Yellow WS is limited. However, some studies provide insights into its potential mechanisms of action at a cellular level.

One in vitro study using human HepG2 cells found that Quinoline Yellow WS treatment led to the upregulation of 20 genes involved in several key cellular processes. These include:

-

ATR/ATM Signaling: Upregulation of genes such as ATR, RBBP8, RAD1, CHEK1, and CHEK2 suggests an activation of the DNA damage response pathway.

-

DNA Repair: Increased expression of genes involved in nucleotide excision repair (ERCC1, XPA), base excision repair (FEN1, MBD4), mismatch repair (MLH1, MSH3), and double-strand break repair (BLM) indicates a cellular effort to repair damaged DNA.

-

Apoptosis: The upregulation of pro-apoptotic genes like BAX suggests that at certain concentrations, Quinoline Yellow WS can induce programmed cell death.

Furthermore, a study in the nematode Caenorhabditis elegans demonstrated that exposure to Quinoline Yellow WS resulted in increased levels of reactive oxygen species (ROS) and superoxide production, indicating the induction of oxidative stress.[2] This suggests that some of the observed toxic effects may be mediated through oxidative damage to cellular components.

Conclusion

The toxicological profile of Quinoline Yellow WS is complex, with a substantial body of evidence indicating low acute and chronic toxicity at permitted levels of use. The Acceptable Daily Intake has been established based on long-term animal studies. However, conflicting data on its genotoxicity warrant further investigation to fully elucidate its safety profile. In particular, the positive findings in some in vitro genotoxicity assays, coupled with evidence of induced oxidative stress and activation of DNA damage response pathways, highlight the need for a comprehensive understanding of its molecular mechanisms of action. For researchers and professionals in drug development, where excipients are carefully selected, a thorough risk assessment considering the potential for genotoxicity and developmental effects at relevant concentrations is advised.

References

- 1. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 2. iacobus.usc.gal [iacobus.usc.gal]

- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolyl CI 47005 - Quinoline Yellow studies [tiiips.com]

- 5. Consumption of commonly used artificial food dyes increases activity and oxidative stress in the animal model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Differences of Quinoline Yellow SS and Quinoline Yellow WS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of Quinoline Yellow SS (Spirit Soluble) and Quinoline Yellow WS (Water Soluble). It details the fundamental chemical distinctions that govern their solubility, presents available quantitative data, outlines standard experimental protocols for solubility determination, and illustrates the structural relationship between these two important dyes.

Core Chemical Differences and Their Impact on Solubility

The primary distinction between Quinoline Yellow SS and Quinoline Yellow WS lies in their chemical structure, which directly dictates their solubility profiles. Quinoline Yellow SS is a neutral, nonpolar molecule, rendering it insoluble in water but soluble in nonpolar organic solvents.[1][2] In contrast, Quinoline Yellow WS is a sulfonated derivative of Quinoline Yellow SS.[1][3] The introduction of polar sulfonate groups (-SO₃⁻) transforms the molecule into a water-soluble salt.[4][5]

Quinoline Yellow SS (Spirit Soluble) , with the chemical formula C₁₈H₁₁NO₂, is characterized by its quinophthalone structure.[1][6] Its insolubility in water makes it suitable for applications such as coloring spirit lacquers, polystyrene, polycarbonates, and hydrocarbon solvents.[1][2]

Quinoline Yellow WS (Water Soluble) is not a single compound but a mixture of mono-, di-, and trisulfonates of 2-(2-quinolyl)indan-1,3-dione, with the disulfonates being the principal components.[4] The presence of these ionic sulfonate groups allows for strong interactions with polar water molecules, leading to its high water solubility.[4][5] This property is crucial for its use as a food additive (E104), as well as in pharmaceuticals and cosmetics where aqueous systems are common.[4][7]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for Quinoline Yellow SS and Quinoline Yellow WS. It is important to note that some reported values for Quinoline Yellow WS in water show significant variation, which may be attributable to differences in the exact mixture of sulfonated derivatives and the experimental conditions.

Table 1: Solubility of Quinoline Yellow SS

| Solvent | Temperature | Solubility | Reference |

| Water | Standard (25 °C, 100 kPa) | Insoluble | [1] |

| Chloroform | Not Specified | 1 mg/mL | [8] |

| Nonpolar Organic Solvents | Not Specified | Soluble | [1][2] |

| Acetone | Not Specified | Soluble | [9] |

| Benzene | Not Specified | Soluble | [9] |

| Toluene | Not Specified | Soluble | [9] |

| Xylene | Not Specified | Soluble | [9] |

| Ethanol | Not Specified | Highly Soluble | [10] |

| Ethyl Acetate | Not Specified | Slightly Soluble | [9] |

| Linseed Oil | Not Specified | Slightly Soluble | [9] |

| Mineral Oil | Not Specified | Slightly Soluble | [9] |

| Paraffin Wax | Not Specified | Slightly Soluble | [9] |

| Stearic Acid | Not Specified | Slightly Soluble | [9] |

Table 2: Solubility of Quinoline Yellow WS

| Solvent | Temperature | Solubility | Reference |

| Water | 20 °C | 225 g/L | [11] |

| Water | 20 °C | 120 g/L | [12] |

| Water | Standard (25 °C, 100 kPa) | 4 g/100 ml (40 g/L) | [3] |

| Water | Not Specified | 20% | [13] |

| Ethanol (100%) | Not Specified | < 0.1% | [13] |

| Ethanol (25%) | Not Specified | 4% | [13] |

| Ethanol | Not Specified | Slightly Soluble | [7] |

| Methanol | Not Specified | 0.1% | [13] |

| Acetone | Not Specified | < 0.1% | [13] |

| Glycerol | Not Specified | 0.1% | [13] |

| Propylene Glycol | Not Specified | 0.30% | [13] |

| Vegetable Oil | Not Specified | Insoluble | [13] |

Experimental Protocols for Solubility Determination

While specific experimental details from the cited sources are not provided, a standard protocol for determining the solubility of a dye like Quinoline Yellow can be outlined. The equilibrium solubility method is a common approach.

Objective: To determine the concentration of a saturated solution of the dye in a specific solvent at a given temperature.

Materials:

-

Quinoline Yellow SS or WS powder

-

Selected solvents (e.g., deionized water, ethanol, chloroform)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the dye to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

-

Equilibration: Place the container in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the solution at a controlled temperature to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.

-

Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the dye in the specific solvent.

-

Calculation: Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve (absorbance vs. concentration). The solubility is then reported in units such as g/L or mg/mL.

Visualizations

The following diagrams illustrate the chemical structures of Quinoline Yellow SS and WS, and the experimental workflow for solubility determination.

Caption: Structural comparison of Quinoline Yellow SS and its sulfonated, water-soluble counterpart, Quinoline Yellow WS.

Caption: Standard experimental workflow for determining the equilibrium solubility of a compound.

References

- 1. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]

- 2. Quinoline_Yellow_SS [chemeurope.com]

- 3. Quinoline_Yellow_WS [chemeurope.com]

- 4. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 5. Quinoline Yellow WS - Wikiwand [wikiwand.com]

- 6. Quinoline Yellow | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemiis.com [chemiis.com]

- 8. Quinoline Yellow Dye content 95 8003-22-3 [sigmaaldrich.com]

- 9. macsenlab.com [macsenlab.com]

- 10. chemiis.com [chemiis.com]

- 11. Quinoline Yellow | 8004-92-0 [chemicalbook.com]

- 12. Quinoline Yellow | Food Colors | Manufacturer, Exporter, Supplier, India [emcochemicals.com]

- 13. allcoloursupplies.com.au [allcoloursupplies.com.au]

E104 (Quinoline Yellow WS): A Technical Guide to its History, Development, and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

E104, known as Quinoline Yellow WS, is a synthetic yellow food dye belonging to the quinoline class of compounds. First synthesized in 1882 by Jacobsen, its development was part of the rapid expansion of aniline and quinoline dyes in the latter half of the 19th century.[1] Chemically, it is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)-1,3-indandione.[2][3] The presence of sulfonate groups renders it water-soluble (WS), distinguishing it from its alcohol-soluble counterpart, Quinoline Yellow SS.[1][2][3] This guide provides an in-depth technical overview of the history, chemical properties, regulatory landscape, and toxicological evaluation of this compound.

Chemical Properties and Synthesis

Quinoline Yellow WS is a yellow to yellowish-brown powder or granule that is highly soluble in water and stable to light, heat, and acids.[1][4] Its chemical formula is C18H9NNa2O8S2.[1]

Synthesis: The production of Quinoline Yellow WS involves the sulfonation of 2-(2-quinolyl)-1,3-indandione.[2][3] The starting material, 2-(2-quinolyl)-1,3-indandione, can be synthesized through the condensation of quinaldine and phthalic anhydride. The subsequent sulfonation process introduces sulfonic acid groups onto the molecule, enhancing its water solubility. The final product is a mixture of mono-, di-, and trisulfonated derivatives.[2]

Historical and Current Applications

Historically, Quinoline Yellow has been utilized across various industries due to its coloring properties. In the food industry, it imparts a greenish-yellow hue to products such as smoked fish, beverages, confectionery, and chewing gum.[1][5] Beyond food, it has found applications in:

-

Other Industries: In perfumery for colognes, soaps, hair care products, and toothpaste.[1]

Regulatory Landscape: A Global Perspective

The regulation of this compound varies significantly across different countries, reflecting diverse approaches to food additive safety.

| Region/Country | Regulatory Status | Key Regulations and Stipulations |

| European Union | Permitted (with restrictions) | Authorized under Regulation (EC) No. 1333/2008.[3][5] Since 2010, products containing this compound must carry the warning: "may have an adverse effect on activity and attention in children."[1] The Acceptable Daily Intake (ADI) was reduced from 10 mg/kg to 0.5 mg/kg of body weight per day in 2009 by the European Food Safety Authority (EFSA).[1] In 2012, permitted use levels in food products were further reduced.[1] |

| United States | Banned in food, permitted in cosmetics and drugs | Not approved for use in food by the Food and Drug Administration (FDA).[1][5][6] It is permitted for use in drugs and cosmetics and is known as D&C Yellow No. 10.[7] |

| Japan | Banned | The use of this compound in food production has been discontinued.[1][5] |

| Australia | Permitted | Permitted for use in foods. |

| Canada | Banned | Not permitted for use in food.[1] |

| Norway | Banned | The use of this compound in food is prohibited.[5] |

Toxicological Profile and Safety Assessment

The safety of Quinoline Yellow has been a subject of scientific debate and re-evaluation over the years, leading to the stringent regulations in many regions. Key areas of toxicological concern include hypersensitivity, genotoxicity, and effects on child behavior.

Hypersensitivity and Allergic Reactions

Some studies have indicated that this compound may induce hypersensitivity reactions in a subset of the population. These reactions can manifest as:

-

Skin inflammation and urticaria (hives)[1]

-

Rhinitis[1]

-

Asthma attacks in sensitive individuals[1]

-

Anaphylaxis (in rare cases)[1]

Individuals with a known sensitivity to aspirin may also be more susceptible to adverse reactions from this compound.[1]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of Quinoline Yellow has been investigated in various studies. While some early in vitro studies suggested potential mutagenic effects, the overall consensus from regulatory bodies is that this compound is not genotoxic or carcinogenic.[7][8] The European Food Safety Authority (EFSA) concluded that Quinoline Yellow was negative in in vitro genotoxicity as well as in long-term carcinogenicity studies.[9]

The "Southampton Study" and Child Behavior

A significant turning point in the regulation of this compound was the 2007 study by McCann et al., often referred to as the "Southampton Study." This research suggested a link between the consumption of a mixture of certain artificial food colors, including Quinoline Yellow, and increased hyperactivity in children.[6][10] This study was a primary driver for the mandatory warning label in the EU.[1] However, the EFSA, upon re-evaluating the study, concluded that the findings could not be used as a basis for altering the ADI but acknowledged the potential for inducing hyperactivity in sensitive children.[9]

Experimental Protocols

Genotoxicity Assessment: The Comet Assay

The Comet assay is a sensitive method for detecting DNA damage in individual cells. A study evaluating the genotoxicity of Quinoline Yellow utilized this assay on human lymphocytes in vitro.

Methodology:

-

Cell Preparation: Human lymphocytes are isolated from whole blood.

-

Treatment: The isolated lymphocytes are exposed to various concentrations of Quinoline Yellow for a specified duration.

-

Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied. DNA fragments migrate away from the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.

The results of such assays have shown that Quinoline Yellow can induce genotoxic effects in vitro.[11]

Developmental Toxicity: Zebrafish Embryo Model

Recent studies have employed the zebrafish (Danio rerio) embryo model to investigate the developmental toxicity of Quinoline Yellow.

Methodology:

-

Embryo Collection and Staging: Zebrafish embryos are collected after fertilization and staged according to their developmental progress.

-

Exposure: Embryos are exposed to a range of Quinoline Yellow concentrations in a multi-well plate.

-

Morphological Assessment: Over a period of 48, 72, and 96 hours, the embryos are observed under a microscope for developmental defects.[12] Endpoints include survival rate, hatching rate, heart rate, and morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.

-

Lethal Concentration (LC50) Determination: The concentration of Quinoline Yellow that is lethal to 50% of the embryos is calculated. For Quinoline Yellow, the LC50 has been reported to be 0.64 mg/mL.[12]

These studies have provided evidence for the developmental toxicity and teratogenic potential of Quinoline Yellow at high concentrations.[12]

Signaling Pathways

While the precise molecular mechanisms underlying the biological effects of Quinoline Yellow are not fully elucidated, some research suggests potential interactions with cellular signaling pathways. For instance, in silico studies have indicated possible interactions with androgen and estrogen receptors.[13] Further research is needed to confirm these interactions and understand their physiological relevance.

Conclusion

The history of this compound (Quinoline Yellow WS) is emblematic of the evolving understanding of food additive safety. From its origins in the burgeoning dye industry of the late 19th century to its current status as a highly regulated substance, the journey of Quinoline Yellow reflects the increasing rigor of toxicological science and a greater emphasis on consumer protection. While considered safe at the currently established ADI by regulatory bodies like EFSA, the concerns surrounding its potential to induce hyperactivity in children and hypersensitivity reactions have led to its prohibition or restricted use in many parts of the world. For researchers and professionals in drug development, the case of this compound serves as a pertinent example of the complex interplay between chemical innovation, public health, and regulatory science.

Visualizations

References

- 1. This compound – Quinoline yellow | proE.info [proe.info]

- 2. E 104 (QUINOLINE YELLOW) - Ataman Kimya [atamanchemicals.com]

- 3. E 104 QUINOLINE YELLOW - Ataman Kimya [atamanchemicals.com]

- 4. chemiis.com [chemiis.com]

- 5. infocons.org [infocons.org]

- 6. toxicscan.com [toxicscan.com]

- 7. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 8. This compound Quinoline yellow - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]

- 9. Re-evaluation of Quinoline Yellow (E 104) as a food additive | EFSA [efsa.europa.eu]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 11. The evaluation of the genotoxicity of two commonly used food colors: Quinoline Yellow (E 104) and Brilliant Black BN (E 151) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model [frontiersin.org]

An In-depth Technical Guide to the Degradation Products and Environmental Fate of E104 (Quinoline Yellow)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

E104, also known as Quinoline Yellow, is a synthetic food colorant widely used in various consumer products. Growing concerns over the environmental persistence and potential toxicity of synthetic dyes and their degradation byproducts necessitate a thorough understanding of their environmental fate. This technical guide provides a comprehensive overview of the degradation of this compound, focusing on its photocatalytic and microbial breakdown products, their environmental behavior, and potential toxicological implications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental science.

Introduction

Quinoline Yellow (this compound) is a water-soluble synthetic dye belonging to the quinophthalone class. Its chemical structure, characterized by a sulfonated quinoline ring linked to an indandione moiety, imparts its vibrant yellow color and stability. However, this stability also contributes to its persistence in the environment, raising questions about its long-term impact and the nature of its degradation products. This guide delves into the scientific understanding of this compound's degradation pathways and the environmental fate of its byproducts.

Degradation of this compound (Quinoline Yellow)

The degradation of this compound can be initiated through various physical, chemical, and biological processes, with photocatalysis and microbial action being the most studied.

Photocatalytic Degradation

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants like this compound. Advanced Oxidation Processes (AOPs), particularly those involving semiconductors like titanium dioxide (TiO₂) and silver phosphate (Ag₃PO₄), have been shown to effectively decolorize and mineralize Quinoline Yellow.

Under UV or visible light irradiation, these photocatalysts generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the dye molecule, leading to its fragmentation and eventual mineralization into CO₂, H₂O, and inorganic salts.

A key study on the photocatalytic degradation of Quinoline Yellow using Ag₃PO₄ under UVA irradiation identified at least eight intermediate degradation products through Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)[1][2]. The degradation proceeds through a series of hydroxylation, desulfonation, and cleavage reactions of the chromophore.

Experimental Protocol: Photocatalytic Degradation of this compound

A typical experimental setup for the photocatalytic degradation of this compound involves the following steps:

-

Catalyst Suspension: A specific concentration of the photocatalyst (e.g., 0.5 g/L of Ag₃PO₄) is suspended in an aqueous solution of this compound of a known concentration (e.g., 20 ppm)[2].

-

Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the surface of the catalyst, reaching an adsorption-desorption equilibrium.

-

Irradiation: The suspension is then exposed to a light source (e.g., a UV lamp or a solar simulator). Aliquots of the suspension are withdrawn at regular intervals.

-

Sample Analysis: The collected samples are filtered to remove the catalyst particles. The concentration of the remaining this compound is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (around 412 nm). The degradation products are identified and quantified using techniques like HPLC or UHPLC-MS/MS.

-

Mineralization Analysis: The extent of mineralization is often assessed by measuring the Total Organic Carbon (TOC) of the solution over time.

Experimental Workflow for Photocatalytic Degradation of this compound

References

Spectroscopic Analysis of Quinoline Yellow WS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Quinoline Yellow WS (Water Soluble), also known as D&C Yellow No. 10 and E104. Quinoline Yellow WS is a synthetic dye used in pharmaceuticals, cosmetics, and food products.[1][2][3][4][5] Its analysis is crucial for quality control, formulation development, and regulatory compliance. This document details the application of various spectroscopic techniques for the characterization and quantification of this colorant.

Chemical Structure and Properties

Quinoline Yellow WS is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.[1][4][6] The principal components are the disulfonates.[1][6] The presence of sulfonate groups renders the molecule water-soluble.[1]

Table 1: General Properties of Quinoline Yellow WS

| Property | Value | Reference |

| Chemical Name | Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate (principal component) | [1] |

| Synonyms | C.I. Acid Yellow 3, Food Yellow 13, D&C Yellow No. 10, this compound | [1] |

| CAS Number | 8004-92-0 | [1] |

| Molecular Formula | C₁₈H₉NNa₂O₈S₂ (principal component) | [7] |

| Molecular Weight | 477.38 g/mol (principal component) | [7] |

| Appearance | Yellow powder or granules | [6][7] |

| Solubility | Soluble in water, sparingly soluble in ethanol | [6] |

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is the most common technique for the identification and quantification of Quinoline Yellow WS. The analysis relies on the absorption of ultraviolet and visible light by the chromophoric system of the molecule.

Quantitative Data

The absorption spectrum of Quinoline Yellow WS in aqueous solution exhibits a primary maximum in the visible region and a secondary maximum in the UV region.

Table 2: UV-Visible Absorption Maxima of Quinoline Yellow WS

| Wavelength (λmax) | Solvent/Medium | Reference |

| ~411 nm | Aqueous Acetic Acid | [8] |

| 411 ± 4 nm | Not specified | [7] |

| ~414 nm | Aqueous Solution | [3] |

| 416 nm | Not specified | [1] |

| 413 nm | PBS | [9] |

| 223 nm | Water | [6] |

Experimental Protocol: Quantification by UV-Vis Spectrophotometry

This protocol is based on established methods for the analysis of food and feed additives.[3][8]

Objective: To determine the concentration of Quinoline Yellow WS in a sample.

Materials:

-

Quinoline Yellow WS reference standard

-

Spectrophotometer-grade water

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Quinoline Yellow WS of a known concentration (e.g., 100 µg/mL) in deionized water.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-10 µg/mL).

-

-

Sample Preparation:

-

Dissolve a known weight of the sample containing Quinoline Yellow WS in a known volume of deionized water.

-

Filter the solution if necessary to remove any particulate matter.

-

Dilute the sample solution with deionized water to obtain a concentration that falls within the range of the calibration standards.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 200-600 nm or measure the absorbance at the predetermined λmax (approximately 411-416 nm).

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each calibration standard and the sample solution at the λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of Quinoline Yellow WS in the sample solution by interpolating its absorbance on the calibration curve.

-

Calculate the concentration of Quinoline Yellow WS in the original sample, taking into account any dilution factors.

-

Other Spectroscopic Techniques

While UV-Vis spectrophotometry is the primary method for routine analysis, other spectroscopic techniques can provide more detailed structural information. It is important to note that comprehensive, publicly available spectra (Fluorescence, IR, Raman, NMR) specifically for Quinoline Yellow WS are limited. The following sections provide expected spectral characteristics based on the known chemical structure and data from related compounds.

Fluorescence Spectroscopy

Table 3: Expected Fluorescence Properties of Quinoline Yellow WS (Hypothetical)

| Parameter | Expected Range/Value | Note |

| Excitation Wavelength | ~415 nm (corresponding to λmax) | To be determined experimentally. |

| Emission Wavelength | To be determined experimentally | Likely to be in the green-yellow region (>500 nm). |

Experimental Protocol: Generalized Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of Quinoline Yellow WS.

Materials:

-

Quinoline Yellow WS

-

Spectrofluorometer-grade solvent (e.g., water)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of Quinoline Yellow WS in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm) to find the excitation maximum.

-

Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 450-700 nm) to find the emission maximum.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the Quinoline Yellow WS molecule.

Table 4: Expected Characteristic IR Absorption Bands for Quinoline Yellow WS

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 | O-H (from absorbed water) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 1710-1680 | C=O (Indandione) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~1200 and ~1050 | S=O (Sulfonate) | Asymmetric and Symmetric Stretching |

| 850-750 | Aromatic C-H | Out-of-plane bending |

Experimental Protocol: Generalized FTIR Spectroscopy (ATR)

Objective: To obtain the infrared spectrum of solid Quinoline Yellow WS.

Materials:

-

Quinoline Yellow WS powder

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Spectrum: Place a small amount of the Quinoline Yellow WS powder onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is typically presented in terms of absorbance or transmittance versus wavenumber.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. Specific Raman data for Quinoline Yellow WS is scarce in the literature, with some studies focusing on its application in Surface-Enhanced Raman Spectroscopy (SERS).

Table 5: Expected Characteristic Raman Shifts for Quinoline Yellow WS

| Raman Shift (cm⁻¹) | Functional Group/Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1500 | Aromatic ring stretching |

| ~1350 | Quinoline ring breathing |

| ~1000 | Ring breathing modes |

Experimental Protocol: Generalized Raman Spectroscopy

Objective: To obtain the Raman spectrum of solid Quinoline Yellow WS.

Materials:

-

Quinoline Yellow WS powder

-

Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)

-

Microscope slide or sample holder

Procedure:

-

Sample Preparation: Place a small amount of the Quinoline Yellow WS powder on a microscope slide.

-

Instrument Setup: Focus the laser on the sample using the microscope objective. Set the laser power, acquisition time, and number of accumulations.

-

Data Collection: Acquire the Raman spectrum over the desired spectral range (e.g., 200-3200 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. No complete, assigned ¹H and ¹³C NMR spectra for Quinoline Yellow WS were found in the reviewed literature. The complexity of the commercial dye, being a mixture of sulfonated isomers, would result in a complex NMR spectrum. The following tables provide estimated chemical shifts for the core quinoline and indandione structures.

Table 6: Estimated ¹H NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

| Proton | Estimated Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Quinoline) | 7.5 - 9.0 | m |

| Aromatic Protons (Indandione) | 7.8 - 8.2 | m |

| Methine Proton (Indandione) | ~4.5 - 5.5 | s |

Table 7: Estimated ¹³C NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

| Carbon | Estimated Chemical Shift (ppm) |

| C=O (Indandione) | 190 - 200 |

| Aromatic Carbons | 120 - 150 |

| Methine Carbon (Indandione) | 50 - 60 |

Experimental Protocol: Generalized NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Quinoline Yellow WS.

Materials:

-

Quinoline Yellow WS

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of Quinoline Yellow WS in the chosen deuterated solvent in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the specific solvent and nucleus to be observed.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Summary and Conclusion

The spectroscopic analysis of Quinoline Yellow WS is essential for its quality control and regulatory assessment. UV-Vis spectrophotometry is a well-established and reliable method for the quantification of this dye, with a characteristic absorption maximum around 414 nm. While other spectroscopic techniques such as fluorescence, IR, Raman, and NMR spectroscopy can provide more detailed structural information, there is a notable lack of comprehensive, publicly available data specifically for Quinoline Yellow WS. The information provided in this guide on these latter techniques is based on the known chemistry of the molecule's constituent parts and data from related compounds. Further research to fully characterize the spectroscopic properties of Quinoline Yellow WS using these methods would be highly beneficial for the scientific and industrial communities.

References

- 1. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 2. This compound – Quinoline yellow | proE.info [proe.info]

- 3. infocons.org [infocons.org]

- 4. Quinoline_Yellow_WS [chemeurope.com]

- 5. chemiis.com [chemiis.com]

- 6. fao.org [fao.org]

- 7. allcoloursupplies.com.au [allcoloursupplies.com.au]

- 8. Quinoline yellow, COA, Certificate of Analysis, 8004-92-0, Q 1257 [ottokemi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of C.I. 47005 (Quinoline Yellow WS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: C.I. 47005, widely known as Quinoline Yellow WS, is a synthetic greenish-yellow dye. It is utilized in various industries, including pharmaceuticals, cosmetics, and food, where it is designated as E104 in the European Union and D&C Yellow No. 10 in the United States for drug and cosmetic applications.[1][2][3][4] Chemically, it is not a single compound but a mixture of sodium salts of the mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione.[1][3][5] The disulfonated form is typically the principal component.[1][6] This guide provides an in-depth overview of its core physical and chemical properties, supported by experimental protocols and data visualizations to aid in research and development.

General Properties and Identifiers

C.I. 47005 is identified by numerous names and numbers across different regulatory and scientific databases. This table summarizes its key identifiers.

| Identifier | Value |

| C.I. Name | Acid Yellow 3[1][7] |

| Common Names | Quinoline Yellow WS, Food Yellow 13, D&C Yellow No. 10[1][3] |

| E Number | This compound[3][8] |

| CAS Number | 8004-92-0[1][3][9] |

| EC Number | 305-897-5[1][3] |

| INCI Name | CI 47005[10][11][12] |

| Chemical Formula | C₁₈H₉NNa₂O₈S₂ (Principal Component)[1][8][10][13] |

| IUPAC Name | Disodium 2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate[2][8][14] |

Quantitative Physical Properties

The physical characteristics of C.I. 47005 are crucial for its application in various formulations. The data presented below is compiled from multiple sources, and variations may exist due to differences in the mixture of sulfonated components in the tested batches.

| Property | Value |

| Appearance | Greenish-yellow or yellow powder/granules[1][6][13] |

| Molar Mass | 477.38 g/mol (Principal Component)[1][3][8][9] |

| Melting Point | Decomposes at 150 °C[1][3]. Other sources report >150 °C[2] or 240 °C[15][16]. |

| Decomposition Temp. | >363.2 – <367 °C[17] |

| Density | ~0.587 g/cm³ at 20 °C[9][17] |

| pKa | 1.8[1] |

| LogP (n-octanol/water) | -3.04 (at pH 4.35, 24 °C)[17] |

Spectroscopic and Solubility Data

Spectroscopic Properties

Spectrophotometry is a key analytical method for the identification and quantification of C.I. 47005.

| Parameter | Wavelength (nm) |

| λmax (in water/buffer) | 416 nm[1][5] |

| 412 nm[9][15] | |

| 411 ± 4 nm[10][18] | |

| 414 nm[19] | |

| Secondary Peak | 289 nm[9] |

Solubility

The presence of sulfonate groups renders C.I. 47005 soluble in water.[1] Its solubility in various solvents is critical for formulation development.

| Solvent | Solubility |

| Water | Soluble[1][2]. Specific values reported include: <500 g/L (20 °C), 225 g/L (20 °C)[20], 120 g/L (20 °C)[5], 4 g/100 ml[3]. |

| Ethanol | 0.4 mg/mL[6] |

| 2-Methoxyethanol | 10 mg/mL[6] |

Chemical Structure and Stability

C.I. 47005 is a mixture of sulfonated derivatives. The principal component is the disodium salt of 2-(2-quinolyl)indan-1,3-dione-6,8-disulfonic acid.

Caption: Structure of the principal component of C.I. 47005.

Chemical Stability:

-

General: The material is stable under normal ambient storage and handling conditions.[17]

-

Reactivity: It can undergo violent reactions with strong oxidizing agents.[17]

-

Thermal Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen and sulfur oxides.[6]

-

Stability Ratings: In one report, its light, heat (100°C), and alkali stability were all rated as 4 on a scale where higher is more stable.[5]

Experimental Protocols

Detailed and validated analytical methods are essential for the quality control and analysis of C.I. 47005 in various matrices.

Identification and Quantification by UV-Vis Spectrophotometry

This method is widely used for the rapid quantification of total dye content.[18][21]

-

Standard Preparation: Prepare a stock solution of C.I. 47005 standard in deionized water or an appropriate buffer (e.g., aqueous acetic acid).[18] Create a series of calibration standards by serial dilution of the stock solution to cover a linear concentration range.

-

Sample Preparation: Accurately weigh the sample containing the dye. Dissolve or extract the dye into a known volume of the same solvent used for the standards. Filtration or centrifugation may be necessary to remove insoluble matrix components.

-

Spectrophotometric Analysis:

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

-

Determine the concentration of C.I. 47005 in the sample solution using its absorbance value and the linear regression equation from the calibration curve.

-

Calculate the final concentration or percentage of the dye in the original sample based on the initial sample weight and dilution factors.

-

Separation of Components by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating the mono-, di-, and trisulfonated components and for purity analysis.[22][23]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column is typically used.[24]

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.

-

Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.[24]

-

Detection: Monitor the eluent at the λmax of Quinoline Yellow (approx. 412 nm).

-

-

Analysis: Inject the standard and sample solutions. The different sulfonated components will separate and elute at different retention times. The peak areas are used to determine the percentage of each component and to quantify the total dye content relative to the standard.[13]

Caption: General workflow for analysis of C.I. 47005 in a sample.

References

- 1. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. Quinoline_Yellow_WS [chemeurope.com]

- 4. Regulatory Status of Color Additives [hfpappexternal.fda.gov]

- 5. Quinoline Yellow | Food Colors | Manufacturer, Exporter, Supplier, India [emcochemicals.com]

- 6. D&C Yellow No. 10 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. CI 47005 [tiiips.com]

- 9. Quinoline yellow (C.I. 47005), 10 g, CAS No. 8004-92-0 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 10. allcoloursupplies.com.au [allcoloursupplies.com.au]

- 11. Spectra Colors D & C YELLOW 10 - Spectra Colors Corp - CI 47005 [knowde.com]

- 12. Ci 47005 (with Product List) [incidecoder.com]

- 13. fao.org [fao.org]

- 14. CharChem. Quinoline Yellow WS [easychem.org]

- 15. Quinoline Yellow CAS#: 8004-92-0 [m.chemicalbook.com]

- 16. 8004-92-0 CAS MSDS (Quinoline Yellow) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. carlroth.com [carlroth.com]

- 18. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. C.I. 47005(8004-92-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 23. contractlaboratory.com [contractlaboratory.com]

- 24. researchgate.net [researchgate.net]

Genotoxicity of E104 Quinoline Yellow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity studies conducted on the food additive E104 Quinoline Yellow. The information is compiled from a range of scientific literature and regulatory assessments, presenting a detailed analysis of the available data for an informed scientific audience.

Executive Summary

Quinoline Yellow (this compound) is a synthetic greenish-yellow food colorant. Its genotoxic potential has been the subject of numerous investigations, yielding a complex and sometimes contradictory body of evidence. While regulatory bodies have historically concluded that Quinoline Yellow is not genotoxic, more recent in vitro studies have raised concerns, suggesting potential for DNA damage and chromosomal aberrations. This guide will delve into the specifics of these studies, presenting the methodologies and quantitative data in a structured format to facilitate critical evaluation.

In Vitro Genotoxicity Studies

A variety of in vitro assays have been employed to investigate the genotoxic effects of Quinoline Yellow on bacterial and mammalian cells.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol:

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).

-

Method: Plate incorporation method. Various concentrations of Quinoline Yellow were added to molten top agar containing the bacterial culture and, where applicable, the S9 mix. This mixture was then poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (his+) was counted and compared to the spontaneous reversion rate in the negative control.

Data Summary:

| Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 50 µ g/plate | With and Without | Negative | [1] |

| S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 5 mg/plate | With and Without | Negative | [1] |

| E. coli WP2 uvrA | Up to 5 mg/plate | With and Without | Negative | [1] |

The available data from Ames tests consistently show a lack of mutagenic activity for Quinoline Yellow, both with and without metabolic activation.[1]

Mammalian Cell Assays

Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage by detecting the presence of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

Experimental Protocol:

-

Test System: Human peripheral lymphocytes or HepG2 cells.

-

Method: Cell cultures were treated with various concentrations of Quinoline Yellow. For lymphocytes, cytochalasin B was added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.

-

Exposure: Typically 24 hours.

-

Endpoint: The frequency of micronucleated cells was determined by microscopic analysis and compared to a negative control.

Data Summary:

| Test System | Concentration Range | Result | Reference |

| Human Peripheral Lymphocytes | Up to ~0.9 mg/mL | Positive at all concentrations | [1] |

| HepG2 Cells | 0.5 - 20 µg/mL | Dose-dependent increase in micronuclei | [2] |

Recent studies have demonstrated that Quinoline Yellow can induce micronucleus formation in human lymphocytes and HepG2 cells, indicating clastogenic (chromosome breaking) and/or aneugenic (chromosome loss) effects.[1][2]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol:

-

Test System: Human peripheral lymphocytes or HepG2 cells.

-

Method: Cells were treated with Quinoline Yellow, embedded in agarose on a microscope slide, and then lysed. The slides were subjected to electrophoresis under alkaline conditions.

-

Endpoint: DNA damage was quantified by measuring the length and intensity of the "comet tail," which represents fragmented DNA that has migrated away from the nucleus.

Data Summary:

| Test System | Concentration Range | Result | Reference |

| Human Peripheral Lymphocytes | Up to ~0.9 mg/mL | Positive (significant at highest concentration) | [1] |

| HepG2 Cells | 0.5 - 20 µg/mL | Dose-dependent increase in DNA damage | [2] |

| HepG2 Cells | 7.3 µM and higher | Genotoxic, caused chromosomal damage | [2] |

Studies utilizing the comet assay have shown that Quinoline Yellow can induce DNA damage in a dose-dependent manner in both human lymphocytes and HepG2 cells.[1][2]

Mouse Lymphoma Assay (MLA)

The MLA is used to detect gene mutations in mammalian cells.

Data Summary:

| Test System | Concentration | Metabolic Activation (S9) | Result | Reference |

| L5178Y mouse lymphoma cells | Up to 3.8 mg/mL | With and Without | Negative | [1] |

In the mouse lymphoma assay, Quinoline Yellow did not induce mutations.[1]

In Vivo Genotoxicity Studies

In vivo studies are crucial for assessing the genotoxic potential of a substance in a whole organism, taking into account metabolic and pharmacokinetic processes.

Micronucleus Test

Experimental Protocol:

-

Test System: NMRI mice.

-

Method: Mice were administered Quinoline Yellow by gavage at single doses.

-

Dose Levels: 0, 0.5, 1, or 2 g/kg body weight.

-

Sample Collection: Bone marrow cells were collected at 24 and 48 hours post-treatment.

-